molecular formula C25H26N4O3 B3958823 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(1-phenylethyl)aniline

5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(1-phenylethyl)aniline

Cat. No. B3958823
M. Wt: 430.5 g/mol
InChI Key: UKUVXBWMMSYOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(1-phenylethyl)aniline, also known as BPN or BPN14770, is a small molecule drug that has been extensively studied for its potential therapeutic applications in the treatment of various neurodegenerative diseases. BPN has been shown to have a unique mechanism of action that targets the sigma-2 receptor and enhances synaptic plasticity, which is critical for learning and memory.

Mechanism of Action

5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(1-phenylethyl)aniline has a unique mechanism of action that targets the sigma-2 receptor, which is a protein that is highly expressed in the brain and is involved in various cellular processes, including cell growth, survival, and apoptosis. This compound enhances synaptic plasticity by increasing the release of neurotransmitters and promoting the formation of new synapses, which is critical for learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of various neurotransmitter systems, such as the cholinergic and glutamatergic systems. This compound has also been shown to reduce inflammation and oxidative stress in the brain, which are both implicated in the pathogenesis of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(1-phenylethyl)aniline is that it is a small molecule drug that can easily penetrate the blood-brain barrier, which is critical for the treatment of neurodegenerative diseases. This compound is also relatively stable and has a long half-life, which makes it an attractive candidate for drug development. However, one of the limitations of this compound is that it has not yet been tested in humans, and its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for the research on 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(1-phenylethyl)aniline, including the development of more potent and selective sigma-2 receptor agonists, the optimization of the pharmacokinetic properties of this compound, and the testing of this compound in clinical trials for the treatment of neurodegenerative diseases. Additionally, the potential therapeutic applications of this compound in other diseases, such as cancer and addiction, are also areas of future research.

Scientific Research Applications

5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(1-phenylethyl)aniline has been extensively studied for its potential therapeutic applications in the treatment of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and has also been shown to reduce the accumulation of toxic proteins in the brain.

properties

IUPAC Name

[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-19(20-8-4-2-5-9-20)26-23-18-22(12-13-24(23)29(31)32)27-14-16-28(17-15-27)25(30)21-10-6-3-7-11-21/h2-13,18-19,26H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUVXBWMMSYOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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